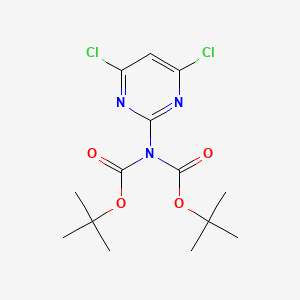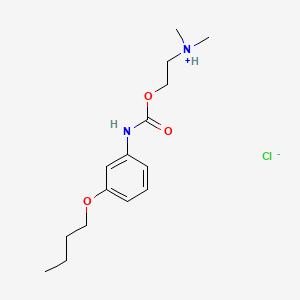![molecular formula C18H26N2O3 B13783863 Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate CAS No. 6640-07-9](/img/structure/B13783863.png)
Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate is an ester compound that features a complex structure with a cyclohexyl group, a phenylcarbamoyl group, and an amino propanoate moiety. Esters are known for their pleasant odors and are widely used in various applications, including perfumes and flavoring agents .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate can be synthesized through a multi-step process involving the esterification of carboxylic acids and the formation of amides. One common method involves the reaction of ethyl 3-aminopropanoate with cyclohexyl isocyanate and phenyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and amide formation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial production also emphasizes safety and environmental considerations, such as minimizing waste and using green chemistry principles .
化学反应分析
Types of Reactions
Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Aminolysis: The amide group can react with amines to form new amides.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base (e.g., HCl or NaOH) is used.
Aminolysis: Amines (e.g., methylamine) are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Aminolysis: New amides.
Oxidation: Carboxylic acids.
Reduction: Alcohols
科学研究应用
Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester and amide chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing prodrugs and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties
作用机制
The mechanism of action of Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Molecular Pathways: The compound can influence various biochemical pathways, including those involved in inflammation and microbial growth
相似化合物的比较
Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate can be compared with other esters and amides:
Ethyl acetate: A simpler ester used as a solvent.
Phenyl benzoate: An ester with a similar aromatic structure.
Cyclohexylamine: An amine with a cyclohexyl group.
N-phenylacetamide: An amide with a phenyl group
Uniqueness
The uniqueness of this compound lies in its combination of ester and amide functionalities, along with the presence of both cyclohexyl and phenyl groups. This unique structure imparts specific chemical and biological properties, making it valuable in various applications .
属性
CAS 编号 |
6640-07-9 |
|---|---|
分子式 |
C18H26N2O3 |
分子量 |
318.4 g/mol |
IUPAC 名称 |
ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate |
InChI |
InChI=1S/C18H26N2O3/c1-2-23-17(21)13-14-20(16-11-7-4-8-12-16)18(22)19-15-9-5-3-6-10-15/h3,5-6,9-10,16H,2,4,7-8,11-14H2,1H3,(H,19,22) |
InChI 键 |
BRQJARCKAHLTRH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCN(C1CCCCC1)C(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



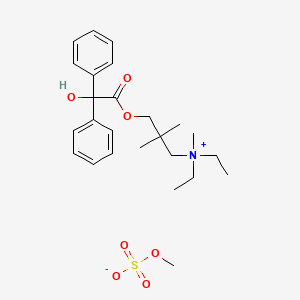
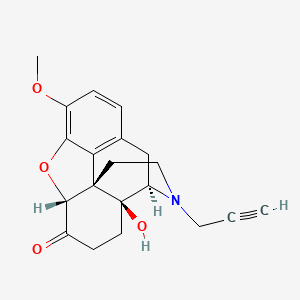
![Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt](/img/structure/B13783807.png)
![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-, monosodium salt](/img/structure/B13783813.png)
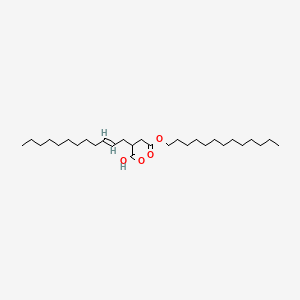
![Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate](/img/structure/B13783828.png)
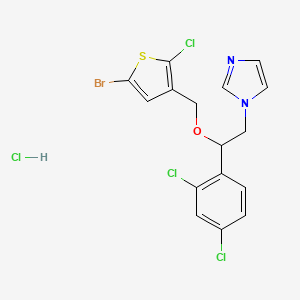
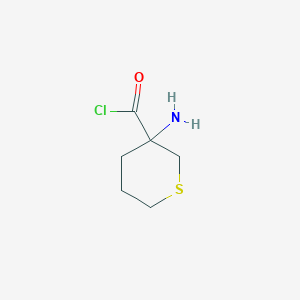

![1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13783848.png)
